REACTION_CXSMILES
|
Cl.[CH2:2]([S:4][C:5]1[CH:6]=[C:7]([NH2:11])[CH:8]=[CH:9][CH:10]=1)[CH3:3].[O:12]=[C:13](Cl)OC(Cl)(Cl)Cl>C1(C)C=CC=CC=1>[CH2:2]([S:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N:11]=[C:13]=[O:12])[CH:6]=1)[CH3:3] |f:0.1|
|
Name
|
3-ethylsulfanylphenylamine hydrochloride
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)SC=1C=C(C=CC1)N
|
Name
|
|
Quantity
|
31.3 g
|
Type
|
reactant
|
Smiles
|
O=C(OC(Cl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
affording a clear solution
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(C)SC1=CC(=CC=C1)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |